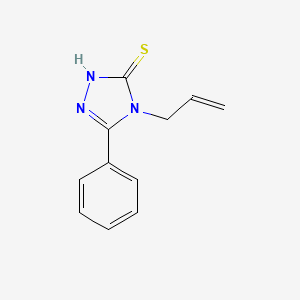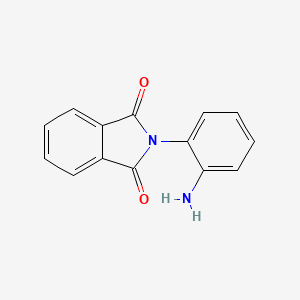
2-(2-Aminophenyl)isoindole-1,3-dione
Overview
Description
“2-(2-Aminophenyl)isoindole-1,3-dione” is a chemical compound with the molecular formula C14H10N2O2 . It is also known by other names such as “2-phthalimidoaniline” and "N-(o-aminophenyl)-phthalimide" .
Molecular Structure Analysis
The molecular structure of “2-(2-Aminophenyl)isoindole-1,3-dione” has been confirmed by various methods including elemental and spectral analysis, FT-IR, H NMR, and MS . Crystal structures have also been studied .Physical And Chemical Properties Analysis
“2-(2-Aminophenyl)isoindole-1,3-dione” has a molecular weight of 238.24 g/mol . Other computed properties include XLogP3 of 1.7, one hydrogen bond donor count, three hydrogen bond acceptor count, and one rotatable bond count . The exact mass and monoisotopic mass are 238.074227566 g/mol .Scientific Research Applications
Synthesis of Fused Multifunctionalized Isoindole-1,3-diones
- Summary of Application: Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .
- Methods of Application: The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
- Results or Outcomes: The results demonstrate the potential of the direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen for the synthesis of multifunctionalized cyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-diones .
Synthesis of Isoindoline/Isoindoline-1,3-dione Derivatives
- Summary of Application: Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D 3, which suggests a potential application as antipsychotic agents . In addition, the inhibition of β -amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
- Methods of Application: Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using simple heating and relatively quick solventless reactions .
- Results or Outcomes: The in silico analysis suggests that the three isoindolines herein tested have the best properties as ligands of the dopamine receptor D 2, interacting with the main amino acid residues at its allosteric binding site . One of them, YaI-01, reverted Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Biosensing, Bioactivity, Bioimaging, Electronics, and Photopolymerization
- Summary of Application: Indane-1,3-dione, a close analogue of isoindole-1,3-dione, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for non-linear optical (NLO) applications .
- Methods of Application: The different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .
- Results or Outcomes: The different applications in which indane-1,3-dione-based structures have been used are also presented, evidencing the versatility of this structure .
Antimicrobial, Antileishmanial, and Anticancer Activities
- Summary of Application: The halogenation of isoindole-1,3 (2H) dione moiety increases antimicrobial, antileishmanial, and anticancer activities . Tetra-brominated derivatives are more effective than tetra-chlorinated derivatives .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the halogenation of isoindole-1,3 (2H) dione moiety .
- Results or Outcomes: The results show that tetra-brominated derivatives are more effective than tetra-chlorinated derivatives in increasing antimicrobial, antileishmanial, and anticancer activities .
Design of Dyes for Solar Cells Applications
- Summary of Application: Indane-1,3-dione, a close analogue of isoindole-1,3-dione, is an electron acceptor widely used for the design of dyes for solar cells applications .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of indane-1,3-dione as an electron acceptor in the design of dyes for solar cells .
- Results or Outcomes: The results show that indane-1,3-dione-based structures have been used in numerous applications, evidencing the versatility of this structure .
Photoinitiators of Polymerization
- Summary of Application: Indane-1,3-dione is also used as a photoinitiator of polymerization .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of indane-1,3-dione as a photoinitiator in polymerization processes .
- Results or Outcomes: The results show that indane-1,3-dione-based structures have been used in numerous applications, evidencing the versatility of this structure .
properties
IUPAC Name |
2-(2-aminophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJOEZGYYINOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350094 | |
| Record name | 2-(2-aminophenyl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminophenyl)isoindole-1,3-dione | |
CAS RN |
4506-62-1 | |
| Record name | 2-(2-aminophenyl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

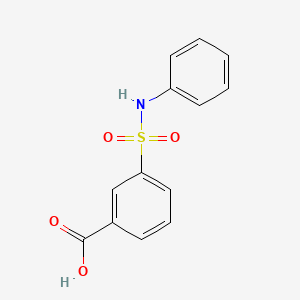
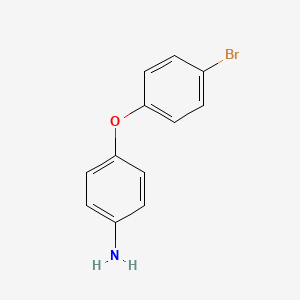
![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)
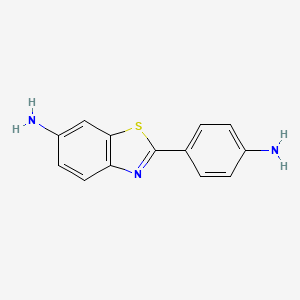
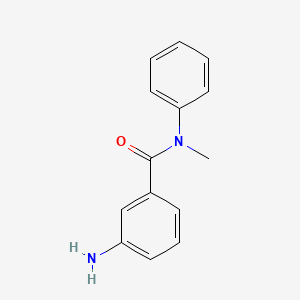
![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)
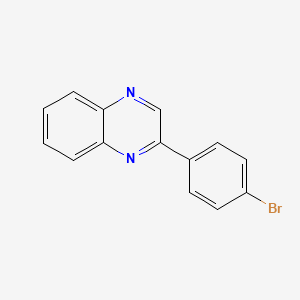
![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)
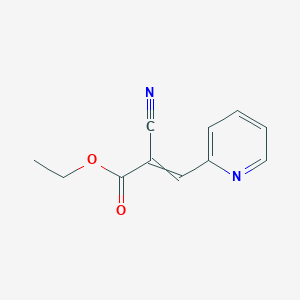
![1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269318.png)
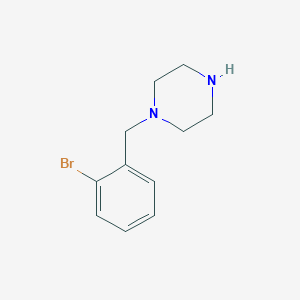
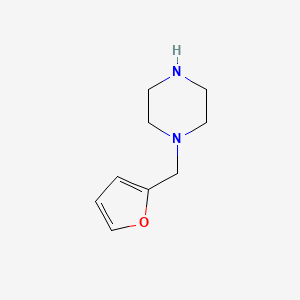
![2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine](/img/structure/B1269340.png)
